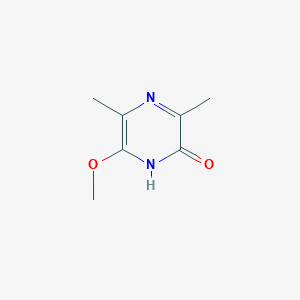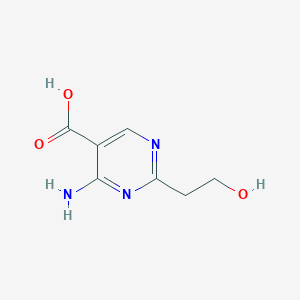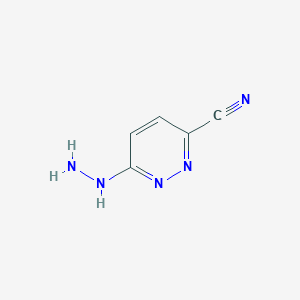
6-Hydrazinylpyridazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydrazinylpyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C₅H₅N₅. It is a pyridazine derivative, characterized by the presence of a hydrazinyl group at the 6th position and a carbonitrile group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylpyridazine-3-carbonitrile typically involves the reaction of 3-chloro-6-hydrazinopyridazine with suitable reagents. One common method includes the use of phenoxy acetic acid derivatives in the presence of lutidine and TBTU as coupling agents . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
化学反応の分析
Types of Reactions
6-Hydrazinylpyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyridazine derivatives, while reduction can produce amine derivatives.
科学的研究の応用
6-Hydrazinylpyridazine-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and other biological processes.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 6-Hydrazinylpyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects .
類似化合物との比較
6-Hydrazinylpyridazine-3-carbonitrile can be compared with other pyridazine derivatives, such as:
3-Chloro-6-hydrazinopyridazine: Similar in structure but with a chlorine atom instead of a carbonitrile group.
3-Pyrazolyl-6-hydrazinylpyridazine: Contains a pyrazolyl group, leading to different biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C5H5N5 |
|---|---|
分子量 |
135.13 g/mol |
IUPAC名 |
6-hydrazinylpyridazine-3-carbonitrile |
InChI |
InChI=1S/C5H5N5/c6-3-4-1-2-5(8-7)10-9-4/h1-2H,7H2,(H,8,10) |
InChIキー |
QCTGIICUZPIRPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1C#N)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B15244765.png)
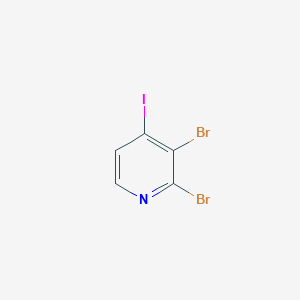
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
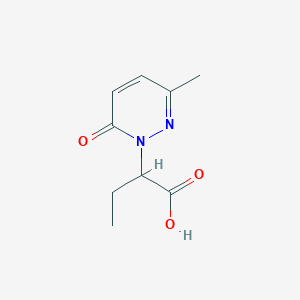
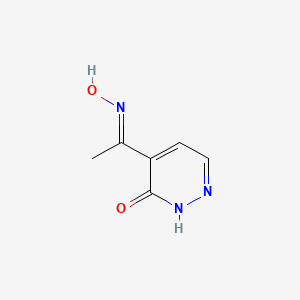
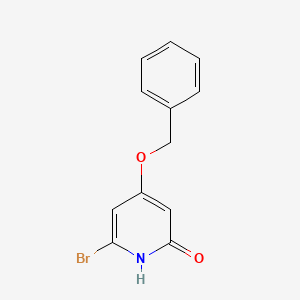
![5-Amino[1,2,5]thiadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B15244802.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
![6-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15244817.png)
![1H,1'H-[2,2'-Biindole]-5,5',6,6'-tetraone](/img/structure/B15244818.png)
